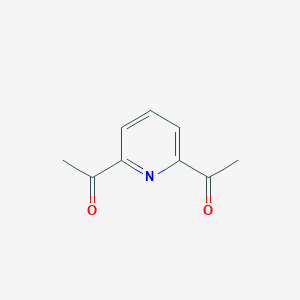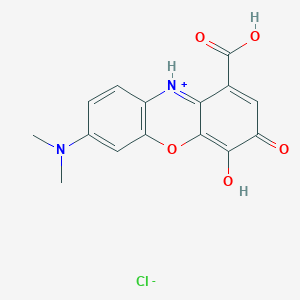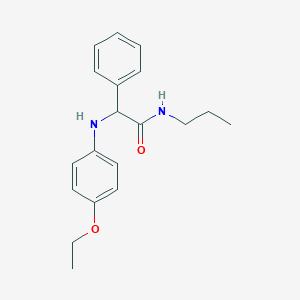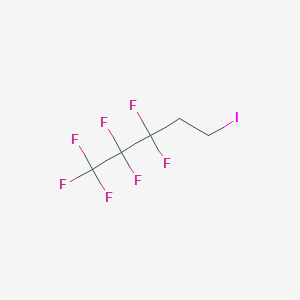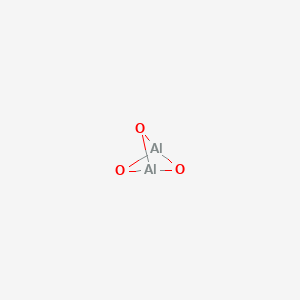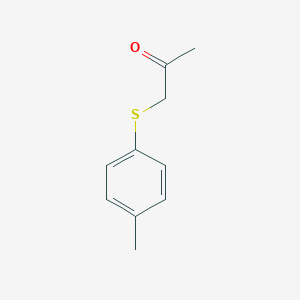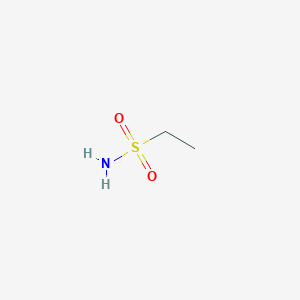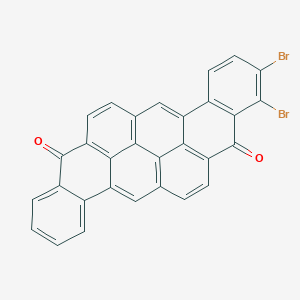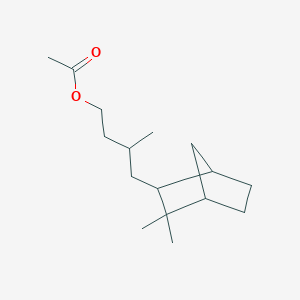
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. 2.1)hept-2-yl)-2-methylbutyl acetate.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines and to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate has various biochemical and physiological effects. In particular, it has been found to reduce inflammation and pain in animal models of arthritis and to improve glucose metabolism in diabetic rats. It has also been shown to promote plant growth and to enhance the flavor of food products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate. One area of interest is its potential as a therapeutic agent for various inflammatory and metabolic disorders. Another area of interest is its potential as a plant growth regulator and its use in agriculture. Finally, there is potential for further research into its use as a flavor enhancer in food products.
Conclusion
In conclusion, 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, analgesic, and plant growth-promoting activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and flavor enhancer.
Métodos De Síntesis
The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2-methyl-2-butanol and acetic anhydride. The reaction is carried out under reflux conditions with a catalyst such as p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and flavors and fragrances. In pharmaceuticals, it has been found to exhibit anti-inflammatory and analgesic activities. In agrochemicals, it has shown potential as a plant growth regulator. In flavors and fragrances, it has been used as a key ingredient in perfumes and as a flavor enhancer in food products.
Propiedades
Número CAS |
1146-56-1 |
|---|---|
Nombre del producto |
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate |
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-11(7-8-18-12(2)17)9-15-13-5-6-14(10-13)16(15,3)4/h11,13-15H,5-10H2,1-4H3 |
Clave InChI |
FZRIZMYSJCHODH-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C |
SMILES canónico |
CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C |
Otros números CAS |
1146-56-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



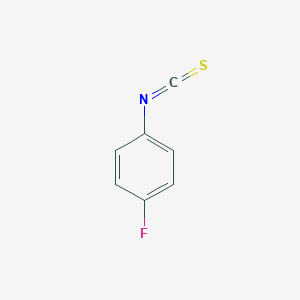
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
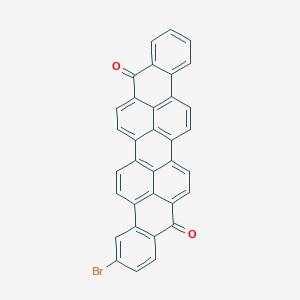
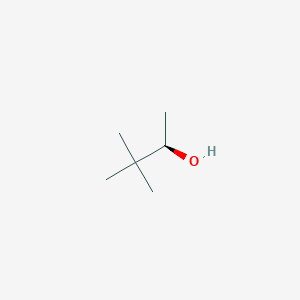
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
